molecular formula C20H27N3O3 B2912403 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide CAS No. 872843-80-6

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide

Cat. No. B2912403
CAS RN: 872843-80-6
M. Wt: 357.454
InChI Key: YHMKQYWACBCFDR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely to be used in the field of medicinal chemistry or biochemistry. It contains an indole group, which is a common structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The compound contains several functional groups that could participate in chemical reactions. These include the amide group, the indole group, and the diethylamino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways and enzymes involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been reported to possess potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide in lab experiments is its high potency and selectivity towards specific targets. Moreover, this compound can be synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the research on 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide. One of the potential areas of research is the development of new analogs and derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, the use of this compound in combination with other drugs and therapies needs to be explored further to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide involves multiple steps, including the condensation of indole-3-carboxaldehyde with diethyl malonate, followed by the reaction with ethyl chloroacetate and diethylamine. The final product is obtained after purification and isolation using various techniques.

Scientific Research Applications

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. Moreover, this compound has shown promising results in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-5-22(6-2)18(24)13-23-12-16(15-9-7-8-10-17(15)23)19(25)20(26)21-11-14(3)4/h7-10,12,14H,5-6,11,13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMKQYWACBCFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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